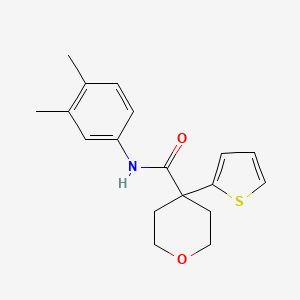

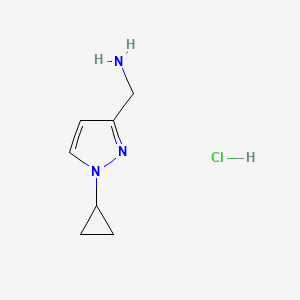

6-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one, also known as P7C3, is a small molecule that has been extensively studied for its neuroprotective effects. P7C3 was first discovered in 2010 by a team of scientists led by Andrew A. Pieper at the University of Texas Southwestern Medical Center. Since then, P7C3 has been the subject of numerous studies and has shown promising results in treating neurodegenerative diseases.

Aplicaciones Científicas De Investigación

Synthesis and Molecular Interactions

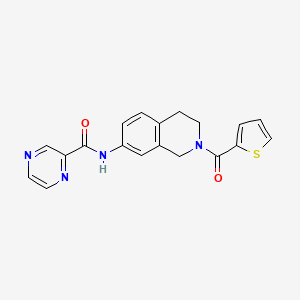

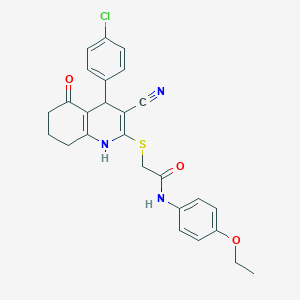

A series of novel pyridine and fused pyridine derivatives have been prepared, which includes compounds related to the structure of 6-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one. These compounds have been investigated for their potential interactions with GlcN-6-P synthase, showing moderate to good binding energies. The study highlights the antimicrobial and antioxidant activities of these newly synthesized compounds, suggesting their significance in scientific research applications, particularly in the development of new therapeutic agents (Flefel et al., 2018).

Anti-Tubercular Agents

Research on substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, closely related to the core structure of interest, has demonstrated significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra. This work underscores the potential of such compounds in the development of new anti-tubercular therapies, showcasing a novel approach to combating tuberculosis with minimal cytotoxicity to human cells (Srinivasarao et al., 2020).

Metal Complexation and Crystal Engineering

Studies on iron(II) and cobalt(II) complexes with ligands similar to 6-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one have provided insights into the electrochemical properties and spin states of these complexes. The research indicates that such complexes exhibit diverse behaviors depending on the metal and ligand involved, contributing to the understanding of metal-ligand interactions and their applications in materials science and catalysis (Cook et al., 2013).

Anticonvulsant Properties

The structural and electronic properties of anticonvulsant drugs featuring substituted 3-tertiary-amino-6-aryl-pyridazines, closely related to the query compound, have been explored through crystal structures and molecular orbital calculations. This research offers valuable insights into the design of new anticonvulsant medications, highlighting the importance of specific structural features for activity and selectivity (Georges et al., 1989).

Optical and Electronic Properties

Investigations into the optical and electronic properties of heterocyclic systems with electron donating amino groups, including structures analogous to 6-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one, have shed light on their potential applications in materials science. These compounds display structure-dependent fluorescence properties, which could be leveraged in the design of new optical materials and sensors (Palion-Gazda et al., 2019).

Propiedades

IUPAC Name |

3-(4-pyrazin-2-yloxypiperidine-1-carbonyl)-1H-pyridazin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O3/c20-12-2-1-11(17-18-12)14(21)19-7-3-10(4-8-19)22-13-9-15-5-6-16-13/h1-2,5-6,9-10H,3-4,7-8H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBBCYFHUHAOSTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=NNC(=O)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2711008.png)

![5-[1-(3,4-Difluorobenzoyl)azetidine-3-carbonyl]-2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene](/img/structure/B2711011.png)

![3,5-dichloro-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2711015.png)

![3-(3-hydroxypropyl)-8-(3-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2711017.png)

![2-amino-5-oxo-4H,5H-pyrano[3,2-c]chromene-3,4,4-tricarbonitrile](/img/structure/B2711023.png)

![N-(benzo[d]thiazol-2-yl)-4-(dimethylamino)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2711024.png)

![ethyl 7-(acetyloxy)-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylate](/img/structure/B2711026.png)

![5-((3,4-dimethoxyphenethyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2711028.png)